![molecular formula C19H15NO2S3 B2988372 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide CAS No. 2097862-08-1](/img/structure/B2988372.png)
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide
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Overview
Description
Bithiophene is a class of heterocyclic aromatic compounds based on a five-membered ring made up of one sulfur and four carbon atoms . The thiophene nucleus is well established as an interesting moiety, with numerous applications in a variety of different research areas .
Synthesis Analysis
Bithiophene and thienothiophene were polymerized separately with bis (2,3-dialkylthienyl)benzo [1,2- b :4,5- b’ ]dithiophene by Stille coupling reactions to afford new conjugated polymer PBDTT-2T and PBDTT-TT . Another study describes a new approach for graft copolymerization of 2,2′-bithiophene onto a polystyrene (PSt) backbone by a multi-step process .
Molecular Structure Analysis
The polymers showed band gaps about 1.90 eV and the highest occupied molecular orbital (HOMO) energy levels below −5.20 eV . The polymer containing 2,2′-bithiophene units ( PBDTT-2T) displayed a hole mobility of 0.035 cm 2 V −1 s −1 .
Chemical Reactions Analysis
2,2′-Bithiophene and thieno [3,2- b ]thiophene were polymerized separately with bis (2,3-dialkylthienyl)benzo [1,2- b :4,5- b’ ]dithiophene by Stille coupling reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various methods such as melting point analysis, molecular weight determination, BET surface area analysis of nanoparticles, dynamic light scattering, zeta potential analysis, and viscosity .
Scientific Research Applications
Organic Photovoltaics (OPVs)
Research into organic photovoltaic cells has focused on developing nonfullerene small molecules as electron acceptors to improve efficiency and reduce energy loss. A study highlighted the synthesis of a simple-structured nonfullerene acceptor (NFA) with a bithiophene core, demonstrating its effectiveness in achieving high open-circuit voltage and efficiency in additive-free single-junction cells. This development represents a significant step towards sustainable energy solutions, leveraging the compound's ability to facilitate low-energy loss and efficient charge transport in photovoltaic applications (Lee et al., 2019).
Organic Field-Effect Transistors (OFETs)
The compound's utility extends to the development of organic field-effect transistors (OFETs), where its ability to modulate electronic properties is crucial. A study discussed the synthesis and properties of mixed phenylene-thiophene oligomers, indicating their high carrier mobilities and stability. These materials demonstrate the potential of N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide derivatives for use in solution-cast films, showing remarkable performance as OFET materials and solution-fabricated nonvolatile transistor memory elements (Mushrush et al., 2003).
Future Directions
properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2S3/c21-13(15-7-8-17(25-15)16-6-3-9-23-16)11-20-19(22)18-10-12-4-1-2-5-14(12)24-18/h1-10,13,21H,11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMVYGPBJPSXJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NCC(C3=CC=C(S3)C4=CC=CS4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide |
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